molecular formula C14H18N2O2Si B075184 Bis(p-aminophenoxy)dimethylsilane CAS No. 1223-16-1

Bis(p-aminophenoxy)dimethylsilane

Cat. No.: B075184
CAS No.: 1223-16-1
M. Wt: 274.39 g/mol
InChI Key: IYTXQZMZTQHONB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Bis(p-aminophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Bis(p-aminophenoxy)dimethylsilane is unique due to its combination of amino and phenoxy groups attached to a dimethylsilane backbone. Similar compounds include:

These similar compounds highlight the versatility of the organosilicon framework in various chemical and industrial applications.

Properties

IUPAC Name

4-[(4-aminophenoxy)-dimethylsilyl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2Si/c1-19(2,17-13-7-3-11(15)4-8-13)18-14-9-5-12(16)6-10-14/h3-10H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTXQZMZTQHONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OC1=CC=C(C=C1)N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557964
Record name 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223-16-1
Record name 4,4'-[(Dimethylsilanediyl)bis(oxy)]dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(p-aminophenoxy)dimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of Bis(p-aminophenoxy)dimethylsilane?

A1: this compound (p-APDS) is primarily used as a monomer in the synthesis of silicone-containing polyimides [, , , ]. These modified polymers exhibit improved processability, particularly enhanced solubility in common solvents, compared to pure polyimides [].

Q2: How does the incorporation of this compound affect the properties of polyimides?

A2: Introducing this compound into the polyimide backbone introduces flexible siloxane linkages. This leads to several changes in properties:

  • Improved Solubility: The siloxane groups disrupt the strong intermolecular interactions between polyimide chains, making the resulting polymers more soluble in organic solvents [, ].
  • Reduced Glass Transition Temperature: The flexible siloxane linkages increase chain mobility, resulting in a lower glass transition temperature (Tg) compared to pure polyimides [].
  • Tunable Thermal Stability: While generally exhibiting slightly lower thermal stability compared to pure polyimides, the thermal properties of silicone-containing polyimides can be adjusted by varying the content of this compound [].

Q3: Can this compound be used in other applications besides polyimide synthesis?

A3: While predominantly employed in polyimide synthesis, research suggests that this compound can act as a substrate for the enzyme silicatein []. Silicatein, found in organisms like sponges, exhibits both silica polymerase and silica esterase activities. This suggests potential applications of this compound in biomimetic silica synthesis and biomaterial development.

Q4: What are the different synthetic routes for preparing this compound?

A4: this compound can be synthesized through several routes, as explored in []:

    Q5: How is the structure of this compound confirmed?

    A5: Various spectroscopic techniques are employed to confirm the structure of this compound [, , ]:

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